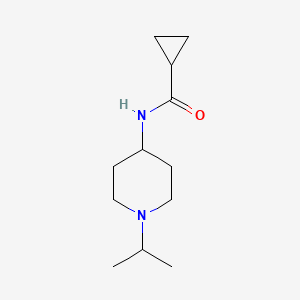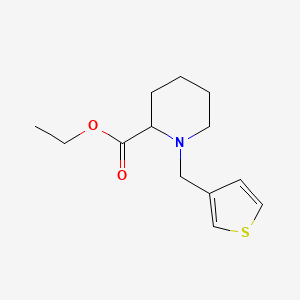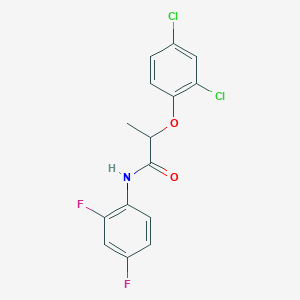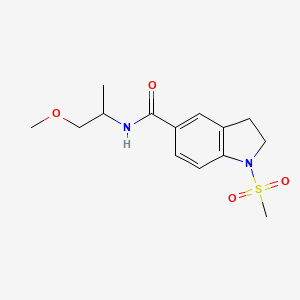![molecular formula C27H23BrN2O2 B5178572 3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5178572.png)
3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BPEI and is known for its ability to bind to DNA and RNA molecules. BPEI has been synthesized using several methods, and its mechanism of action has been extensively studied.
科学的研究の応用
BPEI has several potential applications in scientific research. One of the most significant applications is its ability to bind to DNA and RNA molecules. This property makes BPEI a valuable tool for studying gene expression, transcription, and translation. BPEI has also been used in the development of gene therapy vectors. BPEI can be used to deliver nucleic acid molecules to target cells, making it a promising candidate for gene therapy applications.
作用機序
BPEI binds to DNA and RNA molecules through electrostatic interactions. The positively charged pyridinium group in BPEI interacts with the negatively charged phosphate groups in DNA and RNA. This interaction results in the formation of a BPEI-DNA or BPEI-RNA complex. The formation of this complex can affect gene expression, transcription, and translation.
Biochemical and physiological effects:
BPEI has been shown to have several biochemical and physiological effects. BPEI can induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic genes. BPEI has also been shown to induce autophagy in cancer cells. Autophagy is a process by which cells recycle damaged or dysfunctional components. BPEI can also induce the production of reactive oxygen species (ROS) in cells. ROS can cause oxidative damage to cellular components, leading to cell death.
実験室実験の利点と制限
One of the advantages of using BPEI in lab experiments is its ability to bind to DNA and RNA molecules. This property makes BPEI a valuable tool for studying gene expression, transcription, and translation. BPEI is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using BPEI is its potential toxicity. BPEI can induce apoptosis and autophagy in cells, which can affect the results of lab experiments.
将来の方向性
For the study of BPEI include the development of BPEI-based gene therapy vectors, the study of BPEI's effects on the immune system, and the development of BPEI analogs with improved properties.
合成法
BPEI can be synthesized using several methods. The most commonly used method involves the reaction of 2-(4-biphenylyl)-1-methyl-2-oxoethylamine with benzoyl chloride in the presence of pyridine. The resulting product is then reacted with bromine to obtain BPEI. Another method involves the reaction of 2-(4-biphenylyl)-1-methyl-2-oxoethylamine with benzoyl isothiocyanate in the presence of pyridine. The resulting product is then reacted with hydrobromic acid to obtain BPEI.
特性
IUPAC Name |
N-[1-[1-oxo-1-(4-phenylphenyl)propan-2-yl]pyridin-1-ium-3-yl]benzamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2.BrH/c1-20(26(30)23-16-14-22(15-17-23)21-9-4-2-5-10-21)29-18-8-13-25(19-29)28-27(31)24-11-6-3-7-12-24;/h2-20H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGJWEWLELIGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)[N+]3=CC=CC(=C3)NC(=O)C4=CC=CC=C4.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-fluorophenyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5178509.png)

![2-{[4-(4-bromophenoxy)butyl]amino}ethanol](/img/structure/B5178525.png)
![2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5178530.png)

![N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5178543.png)



![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide](/img/structure/B5178564.png)

![4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5178581.png)
